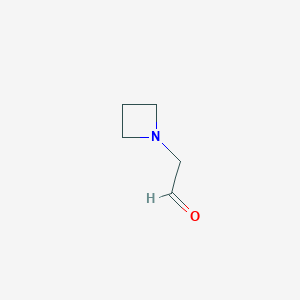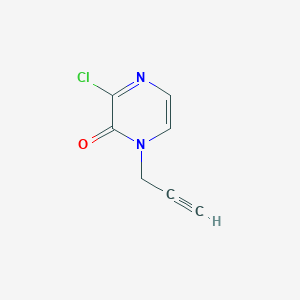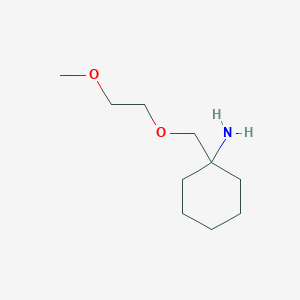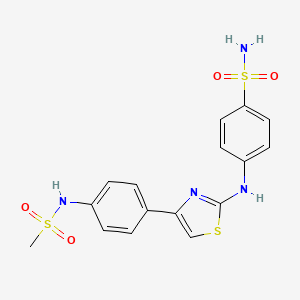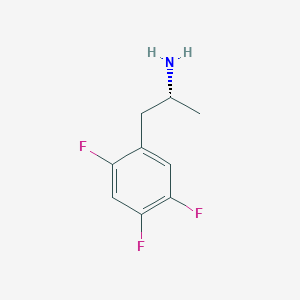
(R)-1-(2,4,5-Trifluorophenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of three fluorine atoms on the phenyl ring significantly alters its chemical properties, making it a compound of interest for studies in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4,5-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,4,5-trifluorobenzaldehyde with a chiral amine, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The resulting amine is purified using techniques such as recrystallization or chromatography to obtain the desired (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine.
Industrial Production Methods: Industrial production of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification methods ensures the production of high-purity compounds suitable for research and development.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- (2R)-1-(2,4-difluorophenyl)propan-2-amine
- (2R)-1-(2,5-difluorophenyl)propan-2-amine
- (2R)-1-(2,4,6-trifluorophenyl)propan-2-amine
Comparison:
- Uniqueness: The presence of three fluorine atoms at the 2, 4, and 5 positions on the phenyl ring distinguishes (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine from its analogs. This unique substitution pattern influences its chemical reactivity, biological activity, and physical properties.
- Chemical Properties: The trifluorinated compound exhibits different electronic and steric effects compared to difluorinated analogs, affecting its reactivity and interactions with other molecules.
- Biological Activity: The specific arrangement of fluorine atoms may result in distinct biological activities and pharmacological profiles, making it a valuable compound for targeted research.
Propriétés
Formule moléculaire |
C9H10F3N |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3/t5-/m1/s1 |
Clé InChI |
QKVCEEJOYPBGQX-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=C(C=C1F)F)F)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


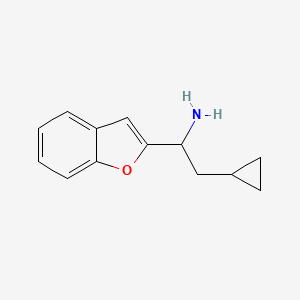
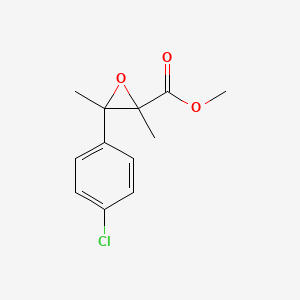
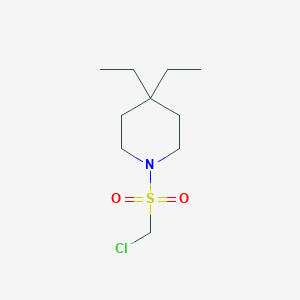
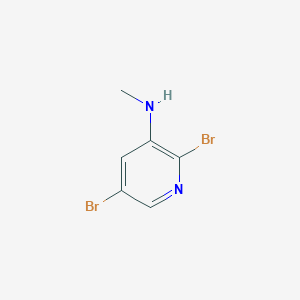
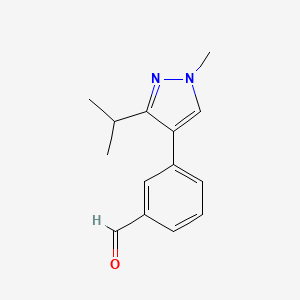
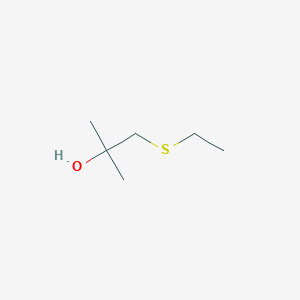
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
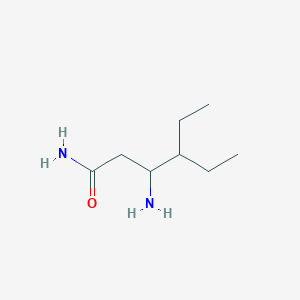
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
